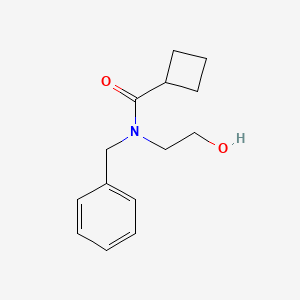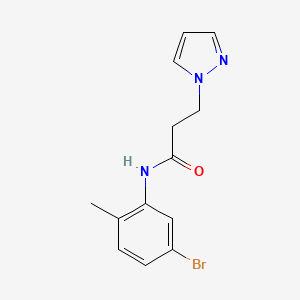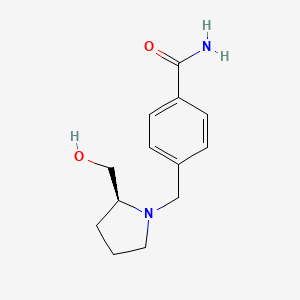![molecular formula C23H22N4O3 B14902461 3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)
3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a naphthalene moiety, which contributes to its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to achieve the desired purity levels.
化学反应分析
Types of Reactions
N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents include iodine, tert-butyl hydroperoxide (TBHP), and various metal catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
科学研究应用
N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors .
作用机制
The mechanism by which N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Naphthalen-2-yl derivatives
Uniqueness
N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide stands out due to its unique combination of a quinoxaline core and a naphthalene moiety. This structural arrangement provides a balance of stability and reactivity, making it suitable for a wide range of applications .
属性
分子式 |
C23H22N4O3 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
N-[4-(naphthalen-1-ylamino)-4-oxobutyl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |
InChI |
InChI=1S/C23H22N4O3/c28-21(25-18-11-5-8-16-7-1-2-9-17(16)18)13-6-14-24-23(30)27-15-22(29)26-19-10-3-4-12-20(19)27/h1-5,7-12H,6,13-15H2,(H,24,30)(H,25,28)(H,26,29) |
InChI 键 |
QVOOSLUGZCLKAH-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NCCCC(=O)NC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


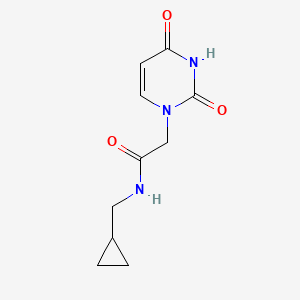
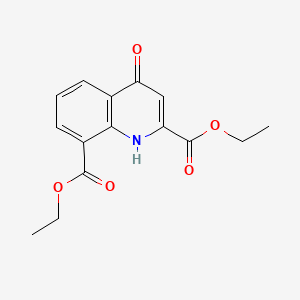
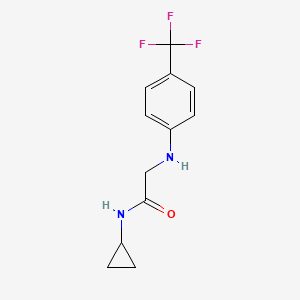
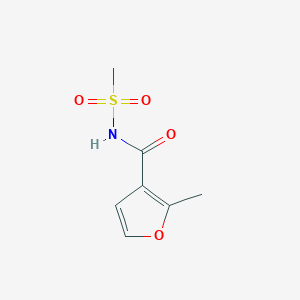
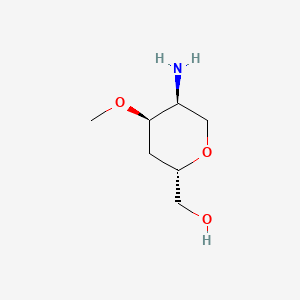

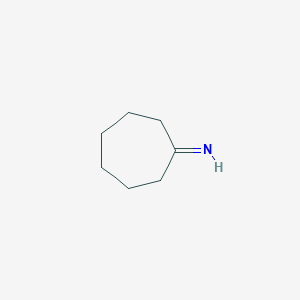
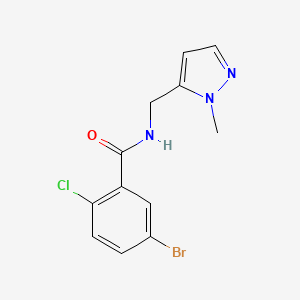
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
